4-(1-azepanylcarbonyl)-2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline
Overview
Description
4-(1-azepanylcarbonyl)-2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZQ, and it has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of AZQ is not fully understood. However, it is believed that AZQ exerts its anticancer effects by inhibiting DNA synthesis and inducing DNA damage in cancer cells. AZQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
AZQ has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. AZQ has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using AZQ in lab experiments is its potent anticancer activity. AZQ has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using AZQ in lab experiments is its potential toxicity. AZQ has been shown to have toxic effects on normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of AZQ. One area of research is the development of new analogs of AZQ that exhibit improved pharmacological properties. Another area of research is the study of AZQ in combination with other anticancer agents, to determine if it can enhance the efficacy of existing treatments. Additionally, the potential use of AZQ in the treatment of inflammatory diseases is an area of ongoing research.
Scientific Research Applications
AZQ has been studied extensively for its potential use as an anticancer agent. Several studies have shown that AZQ exhibits potent antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. AZQ has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
properties
IUPAC Name |
azepan-1-yl-[2-(1,3-benzodioxol-5-yl)-7-chloro-8-methylquinolin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-15-19(25)8-7-17-18(24(28)27-10-4-2-3-5-11-27)13-20(26-23(15)17)16-6-9-21-22(12-16)30-14-29-21/h6-9,12-13H,2-5,10-11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJDJIISXPTEQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCCCCC3)C4=CC5=C(C=C4)OCO5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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